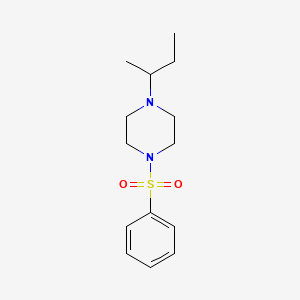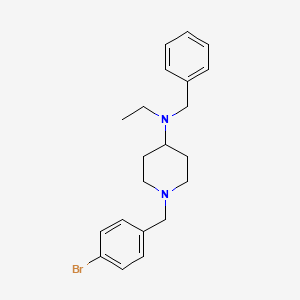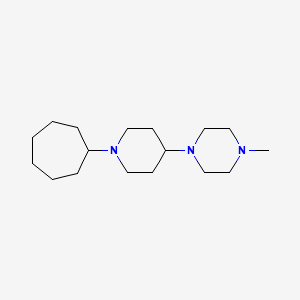
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to the piperazine ring, along with a methylcyclohexyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromobenzyl chloride and 2-methylcyclohexylamine as the primary starting materials.
Nucleophilic Substitution Reaction: The 3-bromobenzyl chloride undergoes a nucleophilic substitution reaction with piperazine to form 1-(3-bromobenzyl)piperazine.
Alkylation: The resulting 1-(3-bromobenzyl)piperazine is then alkylated with 2-methylcyclohexylamine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Corresponding substituted benzyl derivatives.
科学研究应用
1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and metabolism.
相似化合物的比较
1-(3-Chlorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorobenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a fluorine atom instead of bromine.
1-(3-Methylbenzyl)-4-(2-methylcyclohexyl)piperazine: Similar structure but with a methyl group instead of bromine.
Uniqueness: 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic and research applications.
属性
分子式 |
C18H27BrN2 |
|---|---|
分子量 |
351.3 g/mol |
IUPAC 名称 |
1-[(3-bromophenyl)methyl]-4-(2-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C18H27BrN2/c1-15-5-2-3-8-18(15)21-11-9-20(10-12-21)14-16-6-4-7-17(19)13-16/h4,6-7,13,15,18H,2-3,5,8-12,14H2,1H3 |
InChI 键 |
BMOAYKAROHLNIS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1N2CCN(CC2)CC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
![1-(Methylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10883850.png)
![N,N-dibutyl-N'-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]imidoformamide](/img/structure/B10883856.png)
![4-Bromo-2-{[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883863.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10883871.png)
![N-(4-{[4-(3-phenylpropyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883872.png)
![2-methoxy-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B10883880.png)



![(5E)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10883921.png)
![3-(ethylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10883935.png)
